molecular formula C12H12N2O2S B3025500 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine CAS No. 306935-51-3

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine

Cat. No. B3025500
CAS RN: 306935-51-3
M. Wt: 248.3 g/mol
InChI Key: ATRBJXZCQKLIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine (DPT) is a heterocyclic compound that belongs to the family of thiazole compounds. It is a synthetic molecule that has been used in a variety of scientific research applications such as drug design, drug synthesis, and medicinal chemistry. DPT has a wide range of biochemical and physiological effects that have been reported in the literature, making it an important research tool for scientists in the field of medicinal chemistry.

Scientific Research Applications

Chemical Synthesis and Antimicrobial Properties

  • Compounds related to 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine have been synthesized and evaluated for their antimicrobial activity. Some of these compounds demonstrated antibacterial activity comparable to standard drugs like Streptomycin and Benzyl penicillin, as well as antifungal activity against agents like Fluconazole (V. Reddy & K. R. Reddy, 2010).

Aldose Reductase Inhibition and Diabetic Complications

  • Research has indicated the potential of related compounds in inhibiting aldose reductase, an enzyme involved in diabetic complications such as cataract and neuropathy. This inhibition suggests their importance in preventing diabetic microvascular conditions (Belgin Sever et al., 2020).

Biological and Antitumor Activities

  • Studies have shown that derivatives of this compound have promising antitumor activity against various cancer cell lines. Their structural and biological properties have been extensively researched for their potential in cancer treatment (叶姣 et al., 2015).

Material Science and Security Applications

  • The compound's derivatives have been explored in material science, particularly in the development of novel materials with multi-stimuli response capabilities. These materials have potential applications in areas such as security inks (Xiao-lin Lu & M. Xia, 2016).

Antimicrobial and Anti-Inflammatory Properties

  • Several derivatives have demonstrated antimicrobial and anti-inflammatory properties, making them candidates for drug development in these areas. Their biological activities against various pathogens have been a focus of research (D. Bikobo et al., 2017).

Applications in Organic Synthesis

  • The compound has been used as an intermediate in organic synthesis, showcasing its importance in the synthesis of a range of biologically active compounds. Its use in creating novel structures with potential therapeutic applications has been documented (S. A. Vartanyan et al., 2016).

properties

IUPAC Name

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-12-14-9(7-17-12)8-2-3-10-11(6-8)16-5-1-4-15-10/h2-3,6-7H,1,4-5H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRBJXZCQKLIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CSC(=N3)N)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine
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4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine
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4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine
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4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine
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4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine
Reactant of Route 6
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4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine

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